molecular formula C12H23NO B8619422 4-(Aminomethyl)-2-methyldec-5-yn-4-ol

4-(Aminomethyl)-2-methyldec-5-yn-4-ol

Cat. No.: B8619422
M. Wt: 197.32 g/mol
InChI Key: IVZIBUIVJOVETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-2-methyldec-5-yn-4-ol is an organic compound with a unique structure that includes an alkyne group, a hydroxyl group, and an amine group

Preparation Methods

The synthesis of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-iso-Butyl-3-octyn-1-ol with an amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

4-(Aminomethyl)-2-methyldec-5-yn-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-2-methyldec-5-yn-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methyldec-5-yn-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The alkyne group can interact with active sites of enzymes, while the amine group can form hydrogen bonds with receptors, influencing their activity.

Comparison with Similar Compounds

4-(Aminomethyl)-2-methyldec-5-yn-4-ol can be compared with similar compounds such as:

    2-iso-Butyl-3-octyn-1-ol: Lacks the amine group, making it less versatile in certain reactions.

    2-iso-Butyl-2-hydroxy-3-octyn-1-amine: Similar structure but different functional group positioning, affecting its reactivity.

    2-iso-Butyl-2-hydroxy-3-octyn-1-yl chloride: Contains a chloride group instead of an amine, leading to different chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(aminomethyl)-2-methyldec-5-yn-4-ol

InChI

InChI=1S/C12H23NO/c1-4-5-6-7-8-12(14,10-13)9-11(2)3/h11,14H,4-6,9-10,13H2,1-3H3

InChI Key

IVZIBUIVJOVETG-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(CC(C)C)(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 6.3 g of LiAlH4 (0.167 moles) are suspended in 250 mL of anhydrous diethyl ether and the temperature is reduced to 0° C. 43 g of (1b) (0.162 moles) in 75 mL of anhydrous diethyl ether are added dropwise and the mixture is stirred for 20 h. LiAlH4 is hydrolysed with water and 30% NaOH and the phases are separated. The aqueous phase is extracted repeatedly with diethyl ether, the organic phase is extracted with 1N HCl, the aqueous phase is alkalised with 30% NaOH, extracted with diethyl ether, the combined organic phases are washed to neutrality, dried with Na2SO4 and evaporated. 20.8 g of product are obtained, which are used in the subsequent step without further purification. Formula: C12H23NO (m.w. 197.32). Yield 65%.
Quantity
6.3 g
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reactant
Reaction Step One
Quantity
43 g
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reactant
Reaction Step Two
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75 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
65%

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